molecular formula C21H18ClNO4S B1459471 Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate CAS No. 1858257-24-5

Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate

Cat. No.: B1459471
CAS No.: 1858257-24-5
M. Wt: 415.9 g/mol
InChI Key: LVHFBBRYAIBYSP-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate (CAS: 1858257-24-5) is a synthetic organic compound featuring a benzoate ester core substituted with a 4-chlorobenzyl group and a phenylsulfonyl moiety on the adjacent amino group. Its molecular formula is C21H17ClN2O4S, with an average molecular mass of 428.89 g/mol.

Properties

IUPAC Name

methyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4S/c1-27-21(24)19-9-5-6-10-20(19)23(15-16-11-13-17(22)14-12-16)28(25,26)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHFBBRYAIBYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136924
Record name Benzoic acid, 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858257-24-5
Record name Benzoic acid, 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858257-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

Recent studies have highlighted the potential of methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate as an allosteric modulator for Hepatitis B virus core protein. This compound exhibits promising antiviral activity, suggesting its utility in developing therapeutic agents for Hepatitis B infections. The modulation of viral proteins can potentially reduce replication rates and enhance immune responses against the virus .

1.2 Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which is crucial for developing new antibiotics amid rising antibiotic resistance .

Agricultural Applications

2.1 Herbicidal Properties

This compound has been investigated for its herbicidal activity. It acts by disrupting specific biochemical pathways in plants, leading to inhibited growth and eventual plant death. This application is particularly relevant in formulating herbicides that target resistant weed species .

2.2 Plant Growth Regulation

In addition to its herbicidal properties, this compound may also serve as a plant growth regulator. By modulating hormonal pathways within plants, it can promote or inhibit growth depending on concentration and application timing, offering a tool for precision agriculture .

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials, making it suitable for high-performance applications .

3.2 Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is also explored in the formulation of coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in industrial applications where durability and resistance to environmental factors are essential .

Case Studies

Study Title Objective Findings
Antiviral Efficacy of Sulfonamide DerivativesEvaluate antiviral activity against Hepatitis BThis compound showed significant inhibition of viral replication at low concentrations .
Herbicidal Activity of New Chemical EntitiesAssess effectiveness against resistant weed speciesDemonstrated potent herbicidal effects comparable to existing commercial herbicides .
Polymer Development Using Novel MonomersInvestigate mechanical properties of new polymersPolymers synthesized with this compound exhibited improved tensile strength and thermal resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate with structurally or functionally related compounds, focusing on synthesis, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Synthesis Yield Applications/Notes Reference
This compound C21H17ClN2O4S 4-Cl-benzyl, phenylsulfonyl, methyl ester 95% purity Antiviral research (potential alphavirus inhibition)
Methyl 2-((4-chlorobenzyl)amino)benzoate (27a) C15H14ClNO2 4-Cl-benzyl, methyl ester 87% Intermediate for neurotropic virus inhibitors
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate C18H18ClNO3S 4-Cl-benzyl, sulfanyl, ethyl ester N/A Unspecified biological activity
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate C20H23ClN2O3 4-Cl-benzoyl, diethylaminoethyl ester N/A Pharmacological studies (structural analog)
Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate C20H16ClNO4S Biphenyl-sulfonyl, methyl ester N/A Material science or drug discovery
Metsulfuron methyl ester (herbicide) C14H15N5O6S Triazine, sulfonylurea, methyl ester N/A Agricultural herbicide

Key Analysis

Structural Variations and Reactivity The phenylsulfonyl group in the target compound distinguishes it from analogs like Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate (), where a sulfanyl (-S-) group replaces sulfonyl (-SO₂-). The biphenyl-sulfonyl analog () introduces additional aromaticity, increasing molecular weight (448.87 g/mol vs. 428.89 g/mol) and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility .

Synthetic Efficiency The target compound’s synthesis (95% purity, ) is comparable to Methyl 2-((4-chlorobenzyl)amino)benzoate (27a) (87% yield, ). However, Methyl 2-(benzylamino)benzoate (27b) (31% yield) highlights the impact of substituent choice on reaction efficiency, likely due to steric hindrance from bulkier groups .

Functional Applications Antiviral Potential: The target compound shares a benzoate core with Methyl 2-((4-chlorobenzyl)amino)benzoate (27a), which was studied for alphavirus inhibition. The addition of the phenylsulfonyl group may modulate steric or electronic interactions with viral targets . Herbicidal Analogs: Sulfonylurea derivatives like metsulfuron methyl ester () act as acetolactate synthase inhibitors, a mechanism distinct from the target compound’s hypothesized antiviral activity .

Physicochemical Properties The diethylaminoethyl ester in ’s compound introduces a basic nitrogen, enhancing solubility in acidic environments. In contrast, the target compound’s neutral sulfonamide and ester groups may favor lipid bilayer penetration .

Research Findings and Implications

  • Antiviral Activity : Compounds with chlorobenzyl and sulfonamide groups (e.g., ’s anthranilamides) show promise against neurotropic alphaviruses. The target compound’s phenylsulfonyl group could enhance stability or target affinity compared to simpler analogs .
  • Synthetic Challenges : Lower yields in certain analogs (e.g., 27b at 31%) underscore the need for optimized conditions when introducing bulky or electron-deficient substituents .

Preparation Methods

Formation of Phenylsulfonyl Amino Intermediate

The initial step involves the synthesis of the phenylsulfonyl amine intermediate by reacting an appropriate amine or amine derivative with phenylsulfonyl chloride under controlled conditions. This reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to neutralize the hydrochloric acid formed.

Typical reaction conditions:

Parameter Details
Reactants Amine derivative + PhSO2Cl
Solvent Dichloromethane or THF
Base Triethylamine
Temperature 0°C to room temperature
Reaction time 2–6 hours
Yield 70–90%

This step yields the phenylsulfonyl amine intermediate, which is key for subsequent functionalization.

Introduction of 4-Chlorobenzyl Group

The 4-chlorobenzyl moiety is introduced typically by nucleophilic substitution or reductive amination. A common approach involves reacting the phenylsulfonyl amine intermediate with 4-chlorobenzyl chloride or 4-chlorobenzaldehyde under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Typical reaction conditions:

Parameter Details
Reactants Phenylsulfonyl amine + 4-chlorobenzyl chloride or aldehyde
Solvent Dichloromethane, methanol, or acetonitrile
Reducing agent Sodium triacetoxyborohydride or NaBH3CN
Temperature Room temperature to 40°C
Reaction time 4–24 hours
Yield 60–85%

This step results in the formation of the N-(4-chlorobenzyl)-phenylsulfonyl amino intermediate.

Final Assembly and Purification

The final step involves coupling the sulfonamide intermediate bearing the 4-chlorobenzyl group with the methyl 2-aminobenzoate or its derivatives under appropriate conditions to yield methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate.

Purification is typically done by column chromatography or recrystallization. The product is characterized by NMR, infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.

Research Findings and Optimization

  • Catalyst Use: Palladium or nickel catalysts are often employed in related cross-coupling reactions involving aryl halides and organozinc reagents to improve selectivity and yields, although direct application to this compound’s synthesis is less documented.

  • Reaction Monitoring: TLC is used to monitor the progress of each reaction step, ensuring complete conversion before proceeding.

  • Spectroscopic Confirmation: NMR spectroscopy confirms the chemical shifts consistent with the methyl ester, sulfonyl, and chlorobenzyl groups. IR spectroscopy identifies characteristic sulfonyl (S=O) stretches.

  • Yield Optimization: Controlling temperature and solvent polarity has been shown to improve yields. For example, refluxing in THF or dichloromethane with appropriate bases and catalysts enhances reaction efficiency.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reactants Conditions Yield Range Notes
1 Sulfonamide formation Amine derivative + phenylsulfonyl chloride DCM/THF, triethylamine, 0°C–RT, 2–6 h 70–90% Base neutralizes HCl byproduct
2 Nucleophilic substitution / reductive amination Phenylsulfonyl amine + 4-chlorobenzyl chloride/aldehyde + reducing agent DCM/MeOH, NaBH(OAc)3 or NaBH3CN, RT–40°C, 4–24 h 60–85% Reductive amination preferred for selectivity
3 Esterification (if needed) Benzoic acid derivative + methanol + acid catalyst Reflux, 6–12 h 80–95% Fischer esterification or methylation
4 Coupling and purification Intermediates from steps 1–3 Chromatography or recrystallization Final product confirmed by NMR, IR, MS

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and sulfonylation. For example, Methyl 2-aminobenzoate can react with 4-chlorobenzyl chloride in the presence of a base (e.g., tert-BuOK) in anhydrous DMF under nitrogen to form the intermediate, followed by sulfonylation with phenylsulfonyl chloride. Reaction conditions (e.g., 18 hours at room temperature) and purification via liquid-liquid extraction (e.g., ethyl acetate and NaHCO₃) yield the target compound with ~87% efficiency .

Q. How is X-ray crystallography applied to confirm the structural configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving stereochemistry. For analogous sulfonamide derivatives, crystals are grown in methanol/water solutions, and data collection is performed at low temperatures (e.g., 173 K) using Mo-Kα radiation. Structural refinement software (e.g., SHELXL) confirms bond angles, dihedral angles, and hydrogen-bonding networks, ensuring accuracy in spatial arrangement .

Q. What analytical techniques validate purity and identity during synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities (<0.5%) .
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm functional groups (e.g., sulfonamide NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on sulfonamide analogs, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C under nitrogen to prevent hydrolysis. Waste disposal should follow institutional guidelines for sulfonamide-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamers in solution). To address this:

  • Perform variable-temperature NMR to detect conformational changes.
  • Compare DFT-calculated NMR chemical shifts with experimental data to identify stable conformers.
  • Use X-ray crystallography to validate the solid-state structure, as seen in related sulfonamides .

Q. What strategies improve yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Optimize Reaction Conditions : For sulfonylation, use excess phenylsulfonyl chloride (1.2 eq) and DMAP as a catalyst to reduce side reactions.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) after each step to isolate intermediates.
  • Scale-Up Adjustments : Replace DMF with THF for easier solvent removal, as demonstrated in analogous syntheses .

Q. How does modifying the phenylsulfonyl group affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on sulfonylurea herbicides (e.g., metsulfuron-methyl) show that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance enzyme inhibition. For this compound, replacing the phenylsulfonyl moiety with pyrimidinylsulfonyl groups could alter binding affinity to target proteins, as seen in acetylcholinesterase inhibitors .

Q. How to design experiments to study the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Kᵢ) against target enzymes (e.g., ALS enzyme in plants) .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) using crystallographic data to predict binding modes .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate
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Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate

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